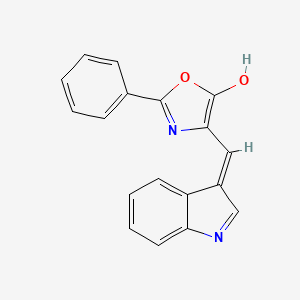

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one

描述

(4Z)-4-(1H-Indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound belonging to the azlactone family, characterized by a five-membered oxazolone ring fused with an indole moiety. Its Z-configuration at the exocyclic C=C bond is thermodynamically stable due to conjugation with the oxazolone ring, as confirmed by X-ray crystallography and spectroscopic studies .

Synthesis: The compound is synthesized via the Erlenmeyer-Plochl reaction, involving condensation of hippuric acid with indole-3-carbaldehyde in the presence of acetic anhydride and sodium acetate . Alternative routes include reactions of amines with preformed oxazolones to generate aplysinopsin analogs, marine alkaloids with demonstrated anti-apoptotic activity in prostate cancer .

属性

分子式 |

C18H12N2O2 |

|---|---|

分子量 |

288.3 g/mol |

IUPAC 名称 |

4-[(E)-indol-3-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol |

InChI |

InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-11,21H/b13-10- |

InChI 键 |

ZTKMQAKQDWNBLA-RAXLEYEMSA-N |

手性 SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=C\3/C=NC4=CC=CC=C43 |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=C3C=NC4=CC=CC=C43 |

产品来源 |

United States |

准备方法

Classical Erlenmeyer Synthesis Approach

The traditional and most widely used method for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones involves the Erlenmeyer reaction , which consists of the condensation of hippuric acid (N-benzoylglycine) with an aldehyde under dehydrating and basic conditions.

- Reaction Components : Hippuric acid, 1H-indole-3-carboxaldehyde (or substituted indole aldehydes), acetic anhydride as the dehydrating agent, and sodium acetate as the catalyst.

- Procedure : Stirred suspension of hippuric acid and the aldehyde in acetic anhydride with sodium acetate at room temperature or slightly elevated temperatures.

- Outcome : Formation of the oxazolone ring via cyclization and dehydration, yielding the target compound with good to excellent yields.

- Advantages : Simple, well-established, and produces the compound in relatively high purity.

- Limitations : Use of acetic anhydride and sodium acetate may require careful handling; reaction times can be moderate.

Scheme Summary:

| Reagents & Conditions | Product Yield | Notes |

|---|---|---|

| Hippuric acid + 1H-indole-3-carboxaldehyde + Acetic anhydride + NaOAc, room temp | 70-85% | Mild conditions, moderate time |

Catalyst-Enhanced Synthesis Using Zinc Oxide

An improved method uses zinc oxide as a catalyst to accelerate the reaction between hippuric acid and aldehydes.

- Reaction Components : Hippuric acid, 1H-indole-3-carboxaldehyde, acetic anhydride, zinc oxide catalyst.

- Procedure : Stirred suspension at room temperature with ZnO catalyst, leading to faster reaction rates and good yields.

- Advantages : Shorter reaction time, environmentally benign catalyst, good yields.

- Reference : Pasha et al. reported this method with various substituted benzaldehydes, applicable to indole aldehydes as well.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to significantly reduce reaction times and improve yields.

- Reaction Components : Hippuric acid, indole aldehyde, acetic anhydride, and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride.

- Procedure : Microwave irradiation at 300W for a few minutes, promoting rapid cyclization and dehydration.

- Advantages : Very fast reaction, good to excellent yields, energy-efficient.

- Limitations : Requires access to microwave reactors.

- Reference : Ahmad Momeni Tikdari et al. demonstrated this method with various aldehydes.

Ultrasound-Assisted Multi-Component Synthesis

A green chemistry approach involves the use of ultrasound irradiation to promote a multi-component reaction involving dialdehydes, glycine, benzoyl chloride, and acetic anhydride.

- Reaction Components : Dialdehydes (including indole-containing aldehydes), glycine, benzoyl chloride, acetic anhydride.

- Procedure : Sequential four-component reaction under ultrasound irradiation without solvents.

- Advantages : Eco-friendly, solvent-free, short reaction times, high yields.

- Application : This method allows the synthesis of bisoxazolones and can be adapted for mono-oxazolones such as the target compound.

- Reference : Wael Abdelgayed Ahmed Arafa et al., Arkivoc 2018.

Synthesis via Reaction of Amines with Oxazolones

The target compound can also be prepared as an intermediate for further functionalization by reaction of the oxazolone with amines.

- Reaction Components : (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one and primary amines.

- Procedure : Reaction under controlled conditions to form analogues or derivatives.

- Reference : Suzdalev and Babakova (2015) described the synthesis of indole alkaloid analogues starting from this oxazolone.

2 Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Erlenmeyer Reaction | Hippuric acid, indole aldehyde, Ac2O, NaOAc | Room temp to mild heating | Hours | 70-85 | Simple, well-established | Moderate reaction time |

| ZnO-Catalyzed | Hippuric acid, indole aldehyde, Ac2O, ZnO | Room temperature | Short (minutes) | 75-90 | Faster, environmentally friendly | Requires catalyst |

| Microwave-Assisted | Hippuric acid, indole aldehyde, Ac2O, catalysts | Microwave irradiation (300W) | Minutes | 80-95 | Very fast, energy-efficient | Requires microwave equipment |

| Ultrasound-Assisted Multi-Component | Dialdehydes, glycine, benzoyl chloride, Ac2O | Ultrasound irradiation, solvent-free | Minutes | 85-95 | Eco-friendly, solvent-free | Specialized equipment |

| Amine Reaction with Oxazolone | Oxazolone, primary amines | Controlled conditions | Variable | Moderate to high | Versatile for derivatives | Additional step after oxazolone synthesis |

3 Analysis and Recommendations

- The Erlenmeyer reaction remains a reliable classical method for the preparation of this compound, especially suitable for laboratories without advanced equipment.

- For faster synthesis with higher yields, microwave-assisted or zinc oxide-catalyzed methods are recommended.

- The ultrasound-assisted multi-component synthesis represents a modern green chemistry approach, offering sustainability benefits and rapid synthesis, ideal for scale-up and environmentally conscious laboratories.

- The choice of method depends on available equipment, desired throughput, and environmental considerations.

化学反应分析

Types of Reactions

(4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole or oxazole derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or oxazole rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced indole or oxazole compounds.

科学研究应用

Anticancer Activity

Several studies have investigated the anticancer properties of (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one. For instance, a study published in Molecules highlighted its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Apoptosis induction |

| HCT116 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). A study conducted by Chahal et al. explored the structure-activity relationship of related compounds and found that modifications in the oxazole ring significantly enhanced COX-II inhibition.

| Compound | COX-II IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 8.5 | Moderate inhibitor |

| Aspirin | 20 | Standard reference |

Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro studies demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound in MDA-MB-231 breast cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 12.5 µM, with associated morphological changes indicative of apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a comparative analysis with known anti-inflammatory agents, this compound was assessed for its ability to inhibit COX-II activity in vitro. Results showed that it effectively reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

作用机制

The mechanism of action of (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the oxazole ring may contribute to the compound’s overall activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.

相似化合物的比较

Structural Features :

- The oxazolone ring exhibits planarity, with the indole moiety contributing to extended π-conjugation.

- Intramolecular hydrogen bonding between the oxazolone carbonyl and indole NH stabilizes the Z-configuration .

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Ring

Modifications at the benzylidene position significantly alter electronic properties and bioactivity:

Key Findings :

- Electron-donating groups (e.g., -NMe₂) lower C=O stretching frequencies due to resonance effects .

- Bulky substituents (e.g., quinolinyl in ) reduce solubility but enhance crystallinity .

Isoxazolone vs. Oxazolone Core

Replacing the oxazolone oxygen with a nitrogen atom (isoxazolone) impacts reactivity and intermolecular interactions:

Key Findings :

生物活性

The compound (4Z)-4-(1H-indol-3-ylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one, a derivative of oxazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety connected to an oxazolone framework, which is crucial for its biological properties.

Antioxidant Activity

Recent studies have demonstrated that oxazolone derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong inhibition against lipid peroxidation. The average inhibition rate reported was approximately 86.5% for certain derivatives .

Table 1: Inhibition of Lipid Peroxidation by Oxazolone Derivatives

| Compound | Lipid Peroxidation Inhibition (%) |

|---|---|

| 2a | 91 |

| 2b | 81 |

| 2c | 86.5 |

| 2d | 78 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit carrageenan-induced paw edema in animal models, suggesting its potential as an anti-inflammatory agent. The most effective derivative in this category showed a significant reduction in edema compared to controls .

Enzyme Inhibition

The compound exhibits inhibitory activity against lipoxygenase (LOX), a key enzyme involved in the inflammatory response. One study identified a derivative with an IC50 value of 41 μM , indicating moderate inhibition . This suggests that this compound could serve as a lead compound for developing LOX inhibitors.

Study on Antioxidant Properties

In a study published in MDPI, the antioxidant activity of various oxazolone derivatives was assessed using in vitro assays. The results indicated that the presence of specific substituents on the oxazolone ring significantly influenced antioxidant efficacy. For example, replacing a thienyl group with a phenyl group did not adversely affect antioxidant activity .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that certain oxazolone derivatives effectively reduced inflammation markers in vivo. The study highlighted the importance of structural modifications in enhancing biological activity .

常见问题

Q. Table 1: Comparison of Reaction Conditions

| Parameter | ||

|---|---|---|

| Catalyst | Citric acid | Acid/Base catalysts |

| Solvent | Ethanol | DMSO/Ethanol |

| Yield | 70–90% | Not specified |

Basic: How is the Z-configuration of the exocyclic double bond confirmed in this compound?

Methodological Answer:

The Z-configuration is confirmed via:

- X-ray Crystallography: Provides unambiguous geometric assignment, as shown for analogous oxazolones (e.g., (4Z)-4-benzylidene-2-phenyl-oxazol-5(4H)-one) .

- Spectroscopic Data:

- ¹H-NMR: Coupling constants (<em>J</em>) between protons on the double bond (typically <em>J</em> = 10–12 Hz for Z-isomers) .

- FT-IR: Stretching frequencies for C=O and C=N bonds (e.g., 1720–1740 cm⁻¹ for oxazolone carbonyl) .

Basic: What initial biological activities have been reported for this compound?

Methodological Answer:

While direct data on this compound is limited, structurally related molecules exhibit:

- Anticancer Potential: Pyrazolone-indole hybrids show activity against tumor cell lines via apoptosis induction .

- Anti-inflammatory Effects: Analogous oxazolones inhibit COX-2 or NF-κB pathways .

- Antimicrobial Activity: Thiazolidinone derivatives (e.g., ) demonstrate Gram-positive bacterial inhibition .

Q. Table 2: Bioactivity of Analogous Compounds

| Compound Class | Activity | Reference |

|---|---|---|

| Pyrazolone-indole hybrids | Antitumor | |

| Thiazolidinones | Antimicrobial | |

| Oxadiazole-triazoles | Antifungal |

Advanced: How can conflicting data on solvent effects in oxazolone synthesis be resolved?

Methodological Answer:

Contradictions in solvent selection (e.g., DMSO vs. ethanol ) can be addressed through:

- Systematic Solvent Screening: Test polar aprotic (DMSO, DMF) vs. protic (ethanol, methanol) solvents.

- Kinetic Studies: Monitor reaction rates and intermediate stability via TLC or HPLC .

- Computational Modeling: Predict solvent interactions using DFT calculations to identify optimal dielectric environments.

Advanced: What reaction mechanisms are proposed for the formation of Z-configured oxazolones?

Methodological Answer:

Two plausible mechanisms for Z-selectivity:

Knoevenagel Condensation: Acid-catalyzed aldol-like reaction between aldehyde and active methylene groups, followed by cyclization .

Tautomerization Control: Stabilization of the Z-enolate intermediate via hydrogen bonding with citric acid .

Key Evidence:

- Citric acid lowers the energy barrier for Z-isomer formation, as shown in analogous syntheses .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

SAR studies for oxazolones and indole derivatives suggest:

- Indole Moiety: Critical for DNA intercalation or kinase inhibition .

- Oxazolone Ring: Modulates electron-withdrawing properties, affecting binding to enzymatic active sites .

- Substituent Effects:

Experimental Design:

- Synthesize derivatives with varied substituents.

- Test against target enzymes (e.g., COX-2, topoisomerases) using fluorescence quenching or microplate assays .

Advanced: What strategies address low yields in catalytic cyclization steps?

Methodological Answer:

For low-yielding cyclization:

- Catalyst Optimization: Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) .

- Microwave Assistance: Reduce reaction time and improve regioselectivity .

- Solvent-Free Conditions: Minimize side reactions, as shown for thiazolidinone synthesis .

Advanced: How can crystallization challenges for X-ray analysis be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。